molecular formula C10H8O3S B13604366 2-(2-Benzothienyl)-2-hydroxyacetic Acid

2-(2-Benzothienyl)-2-hydroxyacetic Acid

Cat. No.: B13604366
M. Wt: 208.24 g/mol
InChI Key: YOXZBBZJNJBYIT-UHFFFAOYSA-N
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Description

2-(2-Benzothienyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophene is a sulfur-containing heterocyclic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothienyl)-2-hydroxyacetic acid typically involves the introduction of a hydroxyacetic acid moiety to the benzothiophene ring. One common method is the deprotonative metallation of benzothiophene derivatives, followed by electrophilic trapping with suitable reagents. For instance, benzothiophene can be deprotonated using a strong base such as lithium diisopropylamide (LDA) and then reacted with glyoxylic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothienyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Benzothienyl)-2-hydroxyacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Benzothienyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, its derivatives have been shown to inhibit key enzymes involved in sphingolipid metabolism, which plays a role in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothienylboronic acid
  • 2-Thienyl-substituted benzothiazoles
  • Benzofuran derivatives

Uniqueness

2-(2-Benzothienyl)-2-hydroxyacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H8O3S/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9,11H,(H,12,13)

InChI Key

YOXZBBZJNJBYIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(C(=O)O)O

Origin of Product

United States

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